Fluoxetina-d5 clorhidrato

Descripción general

Descripción

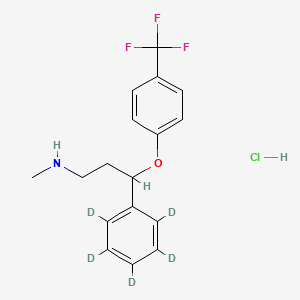

Fluoxetina-d5 (clorhidrato) es una versión deuterada del clorhidrato de fluoxetina, un inhibidor selectivo de la recaptación de serotonina bien conocido. Este compuesto se utiliza principalmente como estándar interno en espectrometría de masas para la cuantificación de fluoxetina. El marcado con deuterio ayuda a distinguir el compuesto de su contraparte no marcada durante los procedimientos analíticos .

Aplicaciones Científicas De Investigación

Fluoxetina-d5 (clorhidrato) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como estándar interno en espectrometría de masas para la cuantificación de fluoxetina y sus metabolitos.

Biología: Se emplea en estudios que investigan la farmacocinética y el metabolismo de la fluoxetina.

Medicina: Se utiliza en investigación clínica para monitorear los niveles de fluoxetina en muestras biológicas.

Industria: Se aplica en el control de calidad de los procesos de producción de fluoxetina

Mecanismo De Acción

Fluoxetina-d5 (clorhidrato) ejerce sus efectos inhibiendo la recaptación de serotonina en el cerebro. Esto aumenta la disponibilidad de serotonina en la hendidura sináptica, mejorando la neurotransmisión. Los objetivos moleculares incluyen el transportador de serotonina, que es responsable de la recaptación de serotonina en las neuronas presinápticas. Las vías involucradas en este mecanismo incluyen la vía de señalización serotoninérgica, que juega un papel crucial en la regulación del estado de ánimo .

Análisis Bioquímico

Biochemical Properties

Fluoxetine-d5 Hydrochloride, like its non-deuterated counterpart, exhibits a marked preference for the serotonin transporter (Kd = 0.81 nM) over the norepinephrine transporter (Kd = 240 nM) and the dopamine transporter (Kd = 3,600 nM) . This selectivity allows it to effectively increase the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Cellular Effects

Fluoxetine-d5 Hydrochloride influences cell function by modulating the activity of the serotonin transporter, thereby altering serotonin levels within the cell. This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The primary mechanism of action of Fluoxetine-d5 Hydrochloride involves the inhibition of the serotonin transporter. This prevents the reuptake of serotonin into the presynaptic neuron, resulting in an increased concentration of serotonin in the synaptic cleft. The increased serotonin levels then lead to enhanced activation of post-synaptic serotonin receptors .

Temporal Effects in Laboratory Settings

The effects of Fluoxetine-d5 Hydrochloride in laboratory settings can vary over time. Chronic treatment with Fluoxetine has been shown to induce alterations in gene expression and neurobiochemical analytes, implicating the importance of cellular genesis in Fluoxetine response .

Metabolic Pathways

Fluoxetine-d5 Hydrochloride is metabolized primarily in the liver, with the main metabolic pathway involving N-demethylation to norfluoxetine, a process mediated by the cytochrome P450 system .

Transport and Distribution

Fluoxetine-d5 Hydrochloride, like Fluoxetine, is lipophilic and is therefore able to cross the blood-brain barrier. Within cells and tissues, it is distributed fairly evenly, with the highest concentrations found in the liver and brain .

Subcellular Localization

As a small, lipophilic molecule, Fluoxetine-d5 Hydrochloride does not have a specific subcellular localization. It is able to diffuse freely across cell membranes and can therefore be found throughout the cell .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

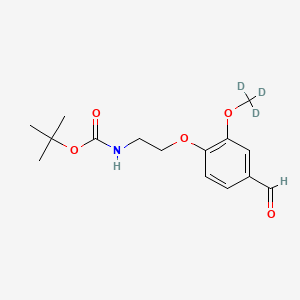

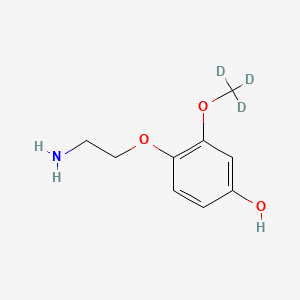

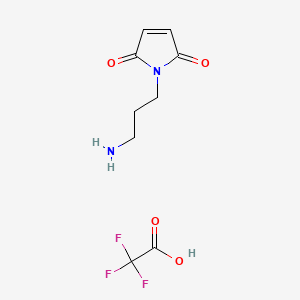

La síntesis de Fluoxetina-d5 (clorhidrato) implica la incorporación de átomos de deuterio en la molécula de fluoxetina. Esto se logra típicamente a través de una serie de reacciones químicas que reemplazan los átomos de hidrógeno por deuterio. El proceso comienza con la síntesis de intermediarios deuterados, que luego se someten a reacciones adicionales para formar el producto final. Los reactivos comunes utilizados en estas reacciones incluyen solventes deuterados y catalizadores que facilitan la incorporación de deuterio .

Métodos de Producción Industrial

La producción industrial de Fluoxetina-d5 (clorhidrato) sigue rutas sintéticas similares, pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto. El uso de tecnologías avanzadas como la cromatografía líquida de alta resolución y la espectrometría de masas es crucial para monitorear la síntesis y asegurar que la incorporación de deuterio esté completa .

Análisis De Reacciones Químicas

Tipos de Reacciones

Fluoxetina-d5 (clorhidrato) experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de Fluoxetina-d5 (clorhidrato) puede conducir a la formación de N-óxido de fluoxetina, mientras que la reducción puede producir amina de fluoxetina .

Comparación Con Compuestos Similares

Compuestos Similares

Clorhidrato de fluoxetina: La versión no deuterada de Fluoxetina-d5 (clorhidrato).

Clorhidrato de paroxetina: Otro inhibidor selectivo de la recaptación de serotonina con un mecanismo de acción similar.

Clorhidrato de sertralina: Un inhibidor selectivo de la recaptación de serotonina utilizado en el tratamiento de la depresión y los trastornos de ansiedad.

Singularidad

Fluoxetina-d5 (clorhidrato) es única debido a su marcado con deuterio, que proporciona ventajas distintas en aplicaciones analíticas. Los átomos de deuterio facilitan la distinción de los compuestos no marcados en espectrometría de masas, mejorando la precisión de la cuantificación. Esta propiedad es particularmente valiosa en estudios farmacocinéticos y procesos de control de calidad .

Propiedades

IUPAC Name |

N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/i2D,3D,4D,5D,6D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYXAJPCNFJEHY-CERKJNTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661982 | |

| Record name | N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173020-43-3 | |

| Record name | N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173020-43-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)

![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4](/img/structure/B562938.png)